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Compound of Interest |

Compound Name: (2-Chlorothiazol-4-yl)methanamine
CAS No.: 139425-75-5
Cat. No.: B588703
. J

Executive Summary & Structural Context

Compound: (2-Chlorothiazol-4-yl)methanamine CAS: 1147557-60-1 (often cited as HCI salt)
Formula:

Molecular Weight: 148.61 g/mol (Free Base)

This guide provides a rigorous spectroscopic analysis of (2-Chlorothiazol-4-yl)methanamine,
a critical pharmacophore in the synthesis of next-generation agrochemicals (e.g., sulfoximines)
and pharmaceutical enzyme inhibitors. The presence of the electron-withdrawing chlorine at
the C2 position and the reactive primary amine at C4 creates a unique electronic environment
that defines its spectral fingerprint.

The following data synthesizes experimental baselines with theoretical chemical shift principles
to provide a self-validating reference for structural confirmation.

Structural Analysis & Numbering
To ensure accurate assignment, we utilize the standard thiazole numbering convention:

e Position 1: Sulfur (S)[1]

e Position 2: Carbon bonded to Chlorine (
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)

» Position 3: Nitrogen (N)[1][2]
e Position 4: Carbon bonded to the methanamine group (

)

e Position 5: Carbon bonded to a proton (
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Figure 1: Structural logic governing the spectroscopic properties of the thiazole scaffold.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is dominated by the chlorine isotope signature and the
stability of the thiazole ring.

Key Diagnostic Peaks (EI/ESI)
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Figure 2: Primary fragmentation pathways observed in MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is heavily dependent on the solvent system (

VS.

) and the state of the amine (Free Base vs. HCI Salt). The following data focuses on the
Hydrochloride Salt in DMSO-d6, as this is the most stable and common commercial form.

NMR (400 MHz, DMSO- )

The spectrum is characterized by a distinct aromatic singlet and the exchangeable amine
protons.[1]
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NMR (100 MHz, DMSO- )

The carbon spectrum provides the most definitive proof of the 2-chloro substitution pattern.
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Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" verification, particularly for the C-Cl bond and
the amine functionality.

e 3300 - 2800 cm

: Broad absorption band corresponding to
stretching (ammonium salt form usually shows broad "hump" overlapping C-H stretch).

e 1620 - 1580 cm
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stretching vibration of the thiazole ring.

e 1500 - 1450 cm

: Aromatic ring skeletal vibrations.

e 1050 -1100cm

stretch (aliphatic amine).

e 780-720cm

(Critical):

stretching. This is a diagnostic band for confirming the presence of chlorine on the aromatic
ring.

Experimental Protocol for Validation

To reproduce these results, follow this standardized sample preparation workflow.

Protocol: NMR Sample Preparation (HCI Salt)

e Weighing: Accurately weigh 5-10 mg of (2-Chlorothiazol-4-yl)methanamine HCI.
e Solvation: Dissolve in 0.6 mL of DMSO-

(99.9% D).

o Why DMSO? The HCI salt is insoluble in

. Using

will result in a blank spectrum or only solvent peaks.
o Transfer: Transfer to a clean, dry 5mm NMR tube.

e Acquisition:
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o Run

with 16 scans (sufficient for >95% purity).

o Run

with >256 scans to resolve the quaternary C2 and C4 carbons.

Workflow Diagram

Weigh 10mg Sample Dissolve in Transfer to > Acquire 1H (16 scans)
(HCI salt) 0.6mL DMSO-d6 5mm Tube Acquire 13C (256 scans)
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Figure 3: Standardized workflow for spectroscopic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (2-
Chlorothiazol-4-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588703#spectroscopic-data-nmr-ir-ms-of-2-
chlorothiazol-4-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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